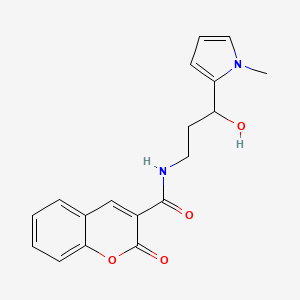

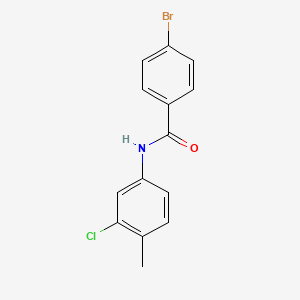

N-(2-benzoyl-4-bromophenyl)benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

BBFA is a novel benzofuran-based acrylamide monomer. It possesses various active functional groups, making it potentially valuable in diverse applications, from medicine to industry (such as textiles) . The synthesis and characterization of BBFA are crucial for understanding its properties and potential uses.

Synthesis Analysis

BBFA is synthesized by reacting (3-Amino-benzofuran-2-yl)-(4-bromophenyl) methanone with acryloylchloride at low temperatures (0–5°C). The chemical structure of BBFA is elucidated using techniques such as nuclear magnetic resonance (1H-NMR) , infrared (FT-IR) , and UV-Visible spectrophotometry . The resulting compound is a key building block for further studies.

Molecular Structure Analysis

The molecular geometry and vibration assignments of BBFA are calculated. Both the longest and shortest bonds within the structure are determined. Additionally, the nucleophilic and electrophilic regions of the monomer are identified. Theoretical spectroscopic data align well with experimental data, confirming the consistency of the proposed structure .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis Techniques

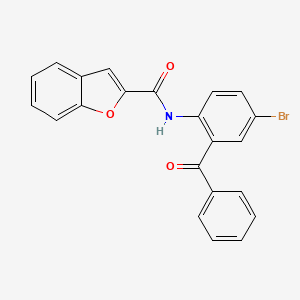

A diversity-oriented synthesis approach has been developed for highly functionalized benzofuran-2-carboxamides. This process involves the Ugi four-component reaction followed by microwave-assisted Rap-Stoermer reaction, providing a collection of N-aryl 2-bromoacetamides with moderate to good yields. Such methodologies highlight the adaptability and efficiency of producing benzofuran derivatives (Han, Wu, & Dai, 2014).

Chemoselective N-Benzoylation

The N-benzoylation of aminophenols using benzoylisothiocyanates has been studied, producing compounds of biological interest, such as N-(2-hydroxyphenyl)benzamides. This chemoselective approach provides a straightforward method for synthesizing benzamide derivatives (Singh, Lakhan, & Singh, 2017).

Applications in Polymer Science

Polymer Synthesis and Characterization

N-[2–(4-Bromo-benzoyl)-benzofuran-3-yl]-acrylamide (BBFA), a novel benzofuran-based acrylamide monomer, has been synthesized for potential evaluation in various areas from medicine to industry, including textiles. The presence of active functional groups in acrylamide copolymers points to the significance of this compound in polymer science and industry (Barım & Akman, 2021).

Biomedical Applications

Antimalarial Activity

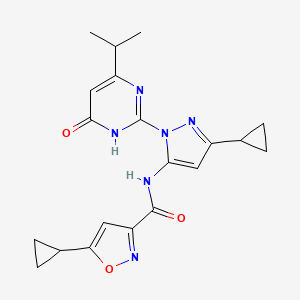

Bromo-benzothiophene carboxamide derivatives, closely related structurally to benzofuran carboxamides, have shown promise as potent inhibitors of Plasmodium falciparum, suggesting a potential avenue for the development of new antimalarial drugs. These compounds specifically target the asexual blood stages of the parasite in vitro and in vivo (Banerjee et al., 2011).

Orientations Futures

Propriétés

IUPAC Name |

N-(2-benzoyl-4-bromophenyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14BrNO3/c23-16-10-11-18(17(13-16)21(25)14-6-2-1-3-7-14)24-22(26)20-12-15-8-4-5-9-19(15)27-20/h1-13H,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INDCMCHIUCGMNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)C3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-benzoyl-4-bromophenyl)benzofuran-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(sec-butyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2913245.png)

![3-(4-Chlorophenyl)-6-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2913246.png)

![Methyl 2-amino-2-[3-(2-chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2913248.png)

![N-Benzyl-3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carboxamide](/img/structure/B2913257.png)

![4-Chloro-N-[2,2,2-trichloro-1-(4-chloro-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2913258.png)

![N-(5-chloro-2-methoxyphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2913261.png)

![3-[2-[3-(Dimethylamino)-2,4-dimethylphenyl]diazen-1-yl]-N,N,2,6-tetramethylaniline](/img/structure/B2913264.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-ethoxy-1-naphthamide](/img/structure/B2913265.png)